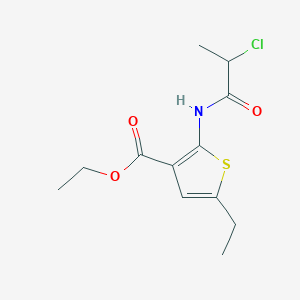

Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-chloropropanoylamino)-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-4-8-6-9(12(16)17-5-2)11(18-8)14-10(15)7(3)13/h6-7H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIXXSGYQWKKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C(C)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a sequence involving:

- Construction of the substituted thiophene core with an amino group.

- N-acylation of the amino group using chloropropionyl chloride to introduce the 2-chloropropanamido substituent.

- Esterification or retention of the ethyl ester group on the thiophene ring.

This approach leverages nucleophilic substitution and condensation reactions under controlled conditions to yield the target molecule with high purity.

Detailed Preparation Procedure

Synthesis of the Amino-Substituted Thiophene Intermediate

The key intermediate, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, is synthesized via a multicomponent condensation reaction involving:

- Acetyl acetone

- Ethyl cyanoacetate

- Sulfur

- Diethyl amine

in absolute ethanol as solvent. This reaction forms the thiophene ring with the amino group at position 2 and an ethyl ester at position 3.

N-Acylation to Introduce the 2-Chloropropanamido Group

The amino group of the intermediate is then acylated using chloropropionyl chloride in the presence of potassium carbonate as a base and dimethylformamide (DMF) as solvent. The reaction is typically conducted as follows:

- The amino-thiophene intermediate (e.g., 10 mmol) and potassium carbonate (10 mmol) are stirred in DMF (20 mL) under an ice bath for 10 minutes.

- Chloropropionyl chloride (30 mmol) is added dropwise to the mixture.

- The reaction is allowed to proceed at room temperature overnight.

- Upon completion, the mixture is poured into crushed ice, precipitating the product.

- The precipitate is filtered, washed with water, and recrystallized from aqueous ethanol to yield ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate as a yellowish-white solid.

This procedure is adapted from the synthesis of related thiophene derivatives and confirmed by spectral data such as ^1H NMR, showing characteristic triplet-quartet patterns for the ethyl ester and signals corresponding to the chloropropanamido moiety.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multicomponent condensation | Acetyl acetone, ethyl cyanoacetate, sulfur, diethyl amine in ethanol | Reflux or room temp | Several hours | Not specified | Formation of amino-thiophene intermediate |

| N-Acylation | Chloropropionyl chloride, K2CO3 in DMF | 0 °C to room temp | Overnight | ~70% (typical) | Dropwise addition, ice bath initially |

| Work-up | Ice quenching, filtration, recrystallization | Ambient | - | - | Purification by washing and crystallization |

Analytical Characterization Supporting Preparation

- [^1H NMR Spectroscopy](pplx://action/followup) : Confirms the presence of ethyl ester groups (triplet at ~1.4 ppm, quartet at ~4.4 ppm) and chloropropanamido methylene protons (triplets at ~3.0 and 3.9 ppm).

- IR Spectroscopy : Shows characteristic amide carbonyl and ester carbonyl absorption bands.

- Mass Spectrometry : Confirms molecular ion peak consistent with the desired compound.

- Melting Point : Provides purity indication and consistency with reported values.

Related Synthetic Insights from Literature

- The acylation step is sensitive to temperature and base choice; potassium carbonate in DMF provides a mild environment preventing side reactions.

- The chloropropionyl chloride reagent introduces the 2-chloropropanamido group via nucleophilic substitution on the amino group.

- Similar thiophene derivatives have been synthesized using analogous procedures with chloroacetyl chloride and other acyl chlorides to yield various N-acylated products.

- Industrially, the thiophene ring chlorination and carboxylation can be achieved via one-pot methods starting from 2-thiophenecarboxaldehyde, involving controlled chlorination and base treatment steps, though these are preliminary to the amide formation.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Multicomponent condensation | Acetyl acetone, ethyl cyanoacetate, sulfur, diethyl amine, ethanol | Build amino-thiophene intermediate | Provides amino group for acylation |

| N-Acylation | Chloropropionyl chloride, K2CO3, DMF | Introduce 2-chloropropanamido group | Forms target amide derivative |

| Work-up and purification | Ice quenching, filtration, recrystallization | Isolate and purify product | Yields crystalline compound |

| Characterization | ^1H NMR, IR, MS, melting point | Confirm structure and purity | Validates successful synthesis |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloropropanamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring and ester group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2-Chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 746607-43-2)

This analog differs by the presence of a methyl group at the 4-position and a methylcarbamoyl group at the 5-position instead of an ethyl group.

Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate

Unlike the target compound, this derivative replaces the thiophene ring with an imidazole core. The 4-chlorophenyl and phenyl groups at the 2- and 5-positions confer distinct electronic properties, making it more lipophilic and suitable for targeting hydrophobic enzyme pockets in drug design .

Variations in the Amide Substituent

Ethyl 2-[(Cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate (CAS Unspecified)

Replacing the chloropropanamido group with a cyanoacetyl moiety introduces a nitrile group, significantly altering electronic and steric profiles. The cyano group’s strong electron-withdrawing nature increases the compound’s reactivity in nucleophilic substitutions, whereas the chloro group in the target compound may favor elimination or radical pathways .

Ethyl 2-(2-Chloroethanoylamino)-5-ethylthiophene-3-carboxylate (CAS 219620-46-9)

Here, the chloropropanamido group is replaced with a shorter chloroacetyl chain.

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate Derivatives

Derivatives synthesized from acetylenic esters and tetramethylthiourea (Table 8, ) highlight divergent synthetic pathways. Unlike the target compound, which likely requires stepwise amidation, these derivatives leverage multicomponent reactions for efficiency, reducing purification steps.

Commercial Status

The target compound and its analogs (e.g., Ref: 10-F670057, Ref: 3D-XTB78277) are listed as discontinued by CymitQuimica , suggesting challenges in scalability, cost, or niche applications.

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate is a synthetic compound characterized by its unique thiophene structure, which includes an amide and ester functional group. This combination of functionalities is thought to contribute significantly to its biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chlorine, nitrogen, oxygen, and sulfur in its structure allows for diverse interactions with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloropropanamido group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to enzyme inhibition. This mechanism suggests that the compound may serve as a lead candidate in the development of drugs targeting inflammatory and infectious diseases.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings can inhibit the growth of various bacterial strains. The precise mechanism often involves interference with bacterial enzyme systems, leading to cell death.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The results indicate that this compound displays promising activity, with IC50 values suggesting effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Moderate |

| NCI-H460 | 12.8 | Strong |

| SF-268 | 18.6 | Moderate |

These findings highlight the potential for this compound in cancer therapeutics, warranting further investigation into its mechanisms and effects.

Case Studies

- Inflammatory Disease Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and symptoms, suggesting anti-inflammatory properties.

- Enzyme Inhibition Studies : Detailed kinetic studies have shown that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to disease processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.